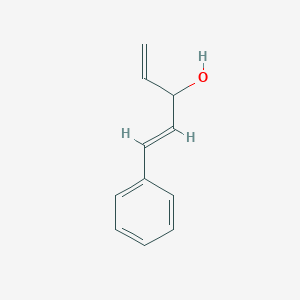
1-Phenylpenta-1,4-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C11H12O It is characterized by a phenyl group attached to a penta-1,4-dien-3-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylpenta-1,4-dien-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with acrolein in the presence of a base, followed by reduction. Another method includes the use of vinylmagnesium chloride with phenylacetaldehyde under controlled conditions .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylpenta-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Phenylpentadienone derivatives.
Reduction: Phenylpentanol derivatives.
Substitution: Various substituted phenylpentadienols.
Aplicaciones Científicas De Investigación
1-Phenylpenta-1,4-dien-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-Phenylpenta-1,4-dien-3-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antiviral activity is linked to its interaction with viral proteins, preventing viral replication.
Comparación Con Compuestos Similares
1-Phenylpenta-1,4-diyn-3-ol: Similar structure but with triple bonds instead of double bonds.
1-Phenylpenta-1,4-dien-3-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness: 1-Phenylpenta-1,4-dien-3-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(1E)-1-phenylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9,11-12H,1H2/b9-8+ |
Clave InChI |
YITIUMGRXQMJTQ-CMDGGOBGSA-N |
SMILES isomérico |
C=CC(/C=C/C1=CC=CC=C1)O |
SMILES canónico |
C=CC(C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


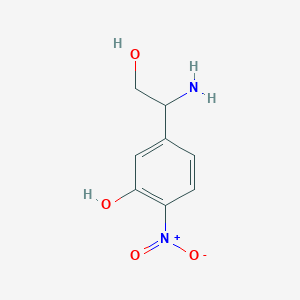
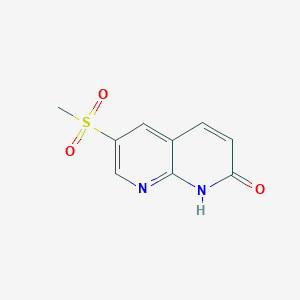
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
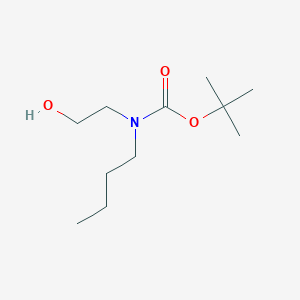
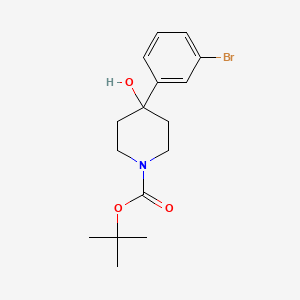
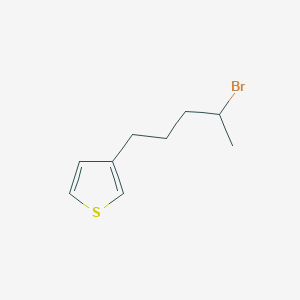
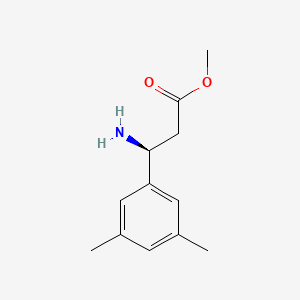
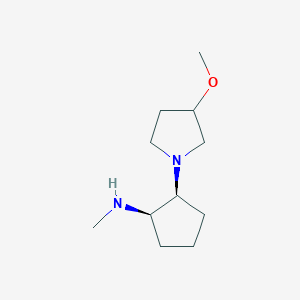
![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
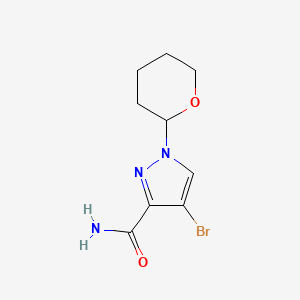
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)
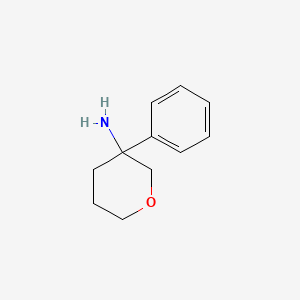
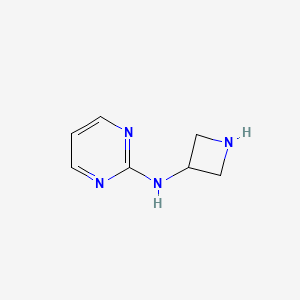
![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)
